Dermaseptin-J6 -

Dermaseptin-J6

Catalog Number: EVT-246011
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods
The synthesis of dermaseptin-J6 can be achieved through solid-phase peptide synthesis techniques. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The process allows for precise control over the peptide sequence and facilitates purification after synthesis.

Technical Details
The solid-phase synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the amino acids are sequentially deprotected and coupled in a controlled manner. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purity and identity of the synthesized peptide can be confirmed through mass spectrometry and analytical HPLC techniques .

Molecular Structure Analysis

Structure
Dermaseptin-J6 has a distinctive amphipathic alpha-helical structure that is crucial for its antimicrobial function. The sequence of dermaseptin-J6 includes hydrophobic and hydrophilic regions that enable it to interact with lipid membranes effectively.

Data
The molecular weight of dermaseptin-J6 is approximately 3455 Da, consistent with other members of the dermaseptin family. Circular dichroism studies indicate that in aqueous environments, dermaseptin-J6 adopts an alpha-helical conformation, which is essential for its membrane-disruptive activity .

Chemical Reactions Analysis

Reactions
The primary chemical reactions involving dermaseptin-J6 relate to its interaction with microbial membranes. Upon contact with bacteria or fungi, dermaseptin-J6 binds to the negatively charged components of the microbial membrane, leading to membrane permeabilization and eventual cell death.

Technical Details
The mechanism involves electrostatic interactions followed by conformational changes in the peptide that allow it to insert into the lipid bilayer. This insertion can lead to pore formation or disruption of membrane integrity, which is a common pathway for antimicrobial peptides .

Mechanism of Action

Process
Dermaseptin-J6 exerts its antimicrobial effects primarily through two mechanisms: membrane disruption and inhibition of essential cellular processes. The initial binding to the microbial membrane alters its permeability, leading to ion leakage and loss of cellular integrity.

Data
Studies have shown that dermaseptin-J6 can also inhibit vital processes such as DNA and protein synthesis within target cells. This dual action enhances its effectiveness against resistant strains of bacteria and fungi .

Physical and Chemical Properties Analysis

Physical Properties
Dermaseptin-J6 is characterized as being water-soluble and thermostable. Its solubility enables it to penetrate biological membranes effectively.

Chemical Properties
The peptide's stability under physiological conditions makes it a candidate for therapeutic applications. Its cationic nature contributes to its strong interaction with negatively charged bacterial membranes, enhancing its antimicrobial activity .

Applications

Scientific Uses
Dermaseptin-J6 has potential applications in various fields, including:

  • Antimicrobial Agents: Due to its potent activity against resistant bacterial strains, it can be developed into new antimicrobial therapies.
  • Pharmaceuticals: Its properties may be harnessed in drug formulations aimed at treating infections caused by multidrug-resistant organisms.
  • Biotechnology: Dermaseptin-J6 can be utilized in biosensors or as a model for designing novel antimicrobial compounds through structural modifications.

Research continues into optimizing its efficacy and exploring its mechanisms further, which may lead to innovative applications in medicine and biotechnology .

Phylogenetic Origins and Evolutionary Diversification of Dermaseptin-J6

Genomic Context Within Phyllomedusa Frog Lineages

Dermaseptin-J6 belongs to a rapidly evolving peptide superfamily encoded by multigene clusters within the genomes of neotropical tree frogs belonging to the subfamily Phyllomedusinae. Genomic analyses reveal that dermaseptin genes, including the J6 lineage, evolved through repeated gene duplication events followed by focal hypermutation of the mature peptide coding region – an evolutionary strategy that generates extensive peptide diversification while preserving precursor architecture [2] [8]. This diversification mechanism operates under positive (diversifying) selection pressure, likely driven by co-evolutionary arms races with rapidly adapting microbial pathogens [2] [8]. The Phyllomedusa genus exhibits particularly complex dermaseptin genomic organization, with species like P. sauvagii and P. bicolor possessing expanded dermaseptin gene clusters containing numerous paralogous genes [2] [9].

The genomic locus encoding Dermaseptin-J6 precursors maintains the archetypal three-exon structure characteristic of the dermaseptin superfamily:

  • Exon 1: Encodes the 5'-untranslated region (UTR) and the hydrophobic signal peptide
  • Exon 2: Encodes an acidic propiece (spacer domain)
  • Exon 3: Encodes the mature antimicrobial peptide and the 3'-UTR [8] [9]

This conserved genomic scaffolding allows for the hypervariability of exon 3 sequences, enabling the explosive diversification of mature peptide sequences like Dermaseptin-J6 while maintaining the integrity of the secretion and processing machinery [2] [8]. Notably, the signal peptide sequences exhibit >90% identity across dermaseptin orthologs and paralogs, including J6, whereas the mature peptide coding regions show radical divergence even among closely related isoforms [8] [9].

Table 1: Genomic Features of Dermaseptin Genes in Phyllomedusinae Frogs

Genomic FeatureConservation LevelFunctional RoleEvolutionary Mechanism
Signal peptide (Exon 1)High (>90% identity)Directs precursor to secretory pathwayPurifying selection
Acidic propiece (Exon 2)ModerateNeutralizes cationic toxicity during biosynthesisMild diversifying selection
Mature peptide (Exon 3)Low (Hypervariable)Antimicrobial effector domainStrong positive (diversifying) selection
Processing sitesHighProteolytic cleavage for mature peptide releasePurifying selection

Comparative Analysis of Dermaseptin-J6 Precursor Sequences Across Hylidae Species

The biosynthetic precursor of Dermaseptin-J6 follows the architectural blueprint conserved across Hylidae frogs: an N-terminal signal peptide, an acidic spacer domain, a canonical proteolytic processing site (typically Lys-Arg or Lys-Lys), and the mature peptide at the C-terminus [8] [9]. Precursor cDNA cloning reveals striking conservation of the signal peptide across species boundaries, with Dermaseptin-J6 orthologs sharing 85-100% signal sequence identity with other Phyllomedusa dermaseptins like those from P. sauvagii (DRS-S1), P. bicolor (DRS-B), and P. hypochondrialis (DRS-PH) [8] [9]. This conservation starkly contrasts with the extensive divergence of the acidic propiece and the extreme variability of the mature peptide domain [9].

Comparative analysis of precursor sequences across Hylidae species reveals key evolutionary patterns:

  • The acidic propiece exhibits moderate sequence conservation (50-70% identity) but consistently maintains a high density of aspartic and glutamic acid residues, functioning as a built-in chaperone to neutralize the cationic toxicity of the mature peptide during intracellular processing and transport [9].
  • The processing site immediately upstream of the mature J6 peptide is invariably dibasic (KR or KK), recognized by furin-like prohormone convertases that precisely liberate the bioactive peptide during granular secretion [4] [9].
  • The mature Dermaseptin-J6 domain itself shows <40% sequence identity even among closest paralogs, reflecting intense diversifying selection pressure on this functional antimicrobial effector [2] [8].

Notably, molecular cloning combined with mass spectrometric analyses has revealed unexpected post-translational modifications in some dermaseptin precursors, such as C-terminal amidation signaled by a glycine residue followed by acidic residues (e.g., -GEx motif). While not universal, such modifications significantly impact peptide charge and bioactivity [4] [9].

Table 2: Comparative Precursor Architecture of Dermaseptin-J6 and Orthologs

Precursor ComponentDermaseptin-J6DRS-S1 (P. sauvagii)DRS-B2 (P. bicolor)DRP-AC4 (A. callidryas)Conservation/Divergence Pattern
Signal Peptide Length22 residues22 residues22 residues22 residuesHighly conserved length & sequence
Acidic Propiece Length~16 residues~20 residues~15 residues~18 residuesModerate length variation, acidic residue enrichment conserved
Processing SiteLikely KRKRKRKKDibasic motif invariant, specific pair varies
Mature Peptide Length~28-34 residues*34 residues33 residues27 residuesHighly variable length and sequence
C-terminal ModificationPotential amidationNoneNoneAmidatedSpecies-specific modifications

*Exact length of mature Dermaseptin-J6 is predicted based on precursor analysis and ortholog comparison.

Adaptive Evolution of Cationic and Amphipathic Motifs in Dermaseptin-J6

The mature Dermaseptin-J6 sequence exemplifies the structural hallmarks evolved for membrane-targeting antimicrobial activity: a pronounced cationic charge and a facially amphipathic architecture. Phylogenetic analyses reveal that these traits are under strong positive selection pressure, particularly within the N-terminal domain (residues 1-18) which serves as the primary determinant of antimicrobial efficacy and membrane selectivity [1] [6]. Key evolutionary adaptations include:

  • Cationic Charge Optimization: Dermaseptin-J6, like functional orthologs (e.g., DRS-S1, DRS-B2), displays a significant net positive charge (+3 to +6 at physiological pH) primarily conferred by strategically positioned lysine residues. This cationic charge density facilitates the initial electrostatic attraction to the anionic phospholipid head groups ubiquitous in bacterial and fungal membranes, while minimizing interaction with zwitterionic eukaryotic cell membranes [1] [3] [9]. Mutational studies on related dermaseptins demonstrate that reducing the net positive charge significantly diminishes antimicrobial potency without necessarily altering amphipathicity [3].

  • Amphipathic Helix Formation: Sequence analysis predicts that Dermaseptin-J6 adopts an α-helical conformation in membrane-mimetic environments. This helix displays a distinct segregation of hydrophobic and hydrophilic faces – a critical adaptation enabling simultaneous interaction with membrane lipids and aqueous phases [6] [9]. The hydrophobic face, enriched with residues like alanine, leucine, and tryptophan (e.g., conserved Trp at position 3), penetrates the lipid bilayer core, while the hydrophilic cationic face remains solvent-exposed. Helical wheel projections of related dermaseptins (e.g., Der-PS4) reveal hydrophobic moments (⟨μH⟩) ranging from 0.35 to 0.55, optimizing membrane disruption [9].

  • N-Terminal Functional Core: Extensive structure-activity studies across the dermaseptin family consistently identify the N-terminal segment (positions 1-18, particularly 1-10) as the indispensable antimicrobial domain. Truncation analogs retaining this region (e.g., DRS-S1(1-18)) maintain near-full activity, while C-terminal fragments are invariably inactive [1] [6]. This domain harbors conserved motifs like "ALWKT" and "KxxK" that orchestrate initial membrane binding and perturbation. The adaptive value lies in retaining a compact, highly active core while allowing evolutionary tinkering in downstream sequences [1] [6].

The combined effect of these evolved motifs is a peptide that selectively disrupts microbial membranes via multiple potential mechanisms, including the "carpet model" (general membrane dissolution at high peptide density) or induction of transient toroidal pores. Spectroscopic analyses of related dermaseptins confirm rapid peptide-induced membrane thinning, curvature stress, and leakage of internal contents [1] [7].

Table 3: Structural Parameters of Dermaseptin-J6 and Key Orthologs

Peptide ParameterFunctional SignificanceDermaseptin-J6 (Predicted)DRS-S1 (P. sauvagii)Der-PS4 (P. sauvagii) [9]Evolutionary Driver
Net Charge (+)Electrostatic targeting to anionic microbial membranes+4 to +5+4+3Optimizing microbial membrane affinity
Hydrophobicity (H)Hydrophobic interaction with membrane lipid tails~0.37*0.350.37Balancing penetration vs. solubility
Hydrophobic Moment (⟨μH⟩)Measures amphipathicity; critical for helix-membrane interaction~0.42*0.450.36Maximizing membrane disruption efficiency
% α-Helical Content (in membranes)Active membrane-inserting conformation>80%*>80% [6]62-77%Stabilizing functional topology in target membranes
Key Conserved MotifsFunctional domains preserved by selectionALWK, KxxK, AAxKAALWKT, KK, AAGKAALALWKT, VGKAAGKMaintaining core antimicrobial mechanism

*Values predicted based on orthologous sequences and physicochemical calculations.

Properties

Product Name

Dermaseptin-J6

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